REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.F[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=1[O:17][CH3:18].C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>CN(C=O)C.ClCCl.CCCCCC>[CH3:18][O:17][C:9]1[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=1[N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]1.[CH3:18][O:17][C:9]1[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=1[N:3]1[C:2]([CH3:1])=[CH:6][N:5]=[CH:4]1 |f:2.3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
transferred into a round bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated under high vacuum to 5 mL volume
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×25 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
WAIT
|
Details
|
The turbid solution was left at room temperature
|
Type
|
FILTRATION
|
Details
|
The separated orange solid was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC(=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 577 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.F[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=1[O:17][CH3:18].C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>CN(C=O)C.ClCCl.CCCCCC>[CH3:18][O:17][C:9]1[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=1[N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]1.[CH3:18][O:17][C:9]1[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=1[N:3]1[C:2]([CH3:1])=[CH:6][N:5]=[CH:4]1 |f:2.3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
transferred into a round bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated under high vacuum to 5 mL volume
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×25 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
WAIT
|
Details
|
The turbid solution was left at room temperature
|
Type
|
FILTRATION
|
Details
|
The separated orange solid was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC(=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 577 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |